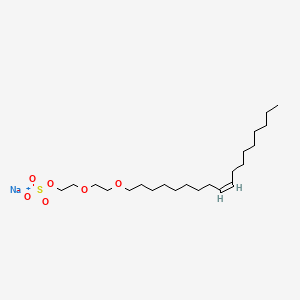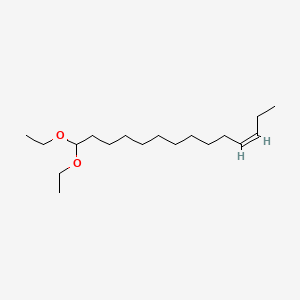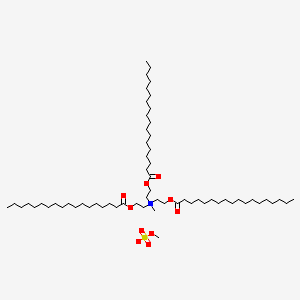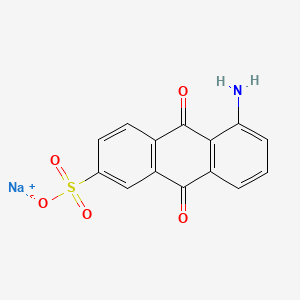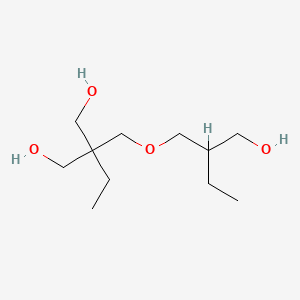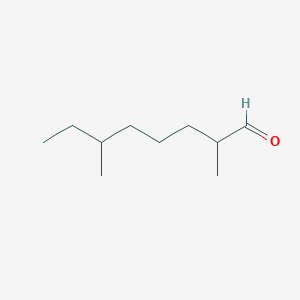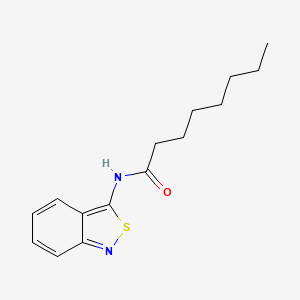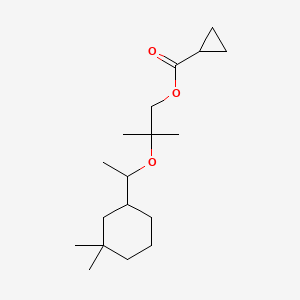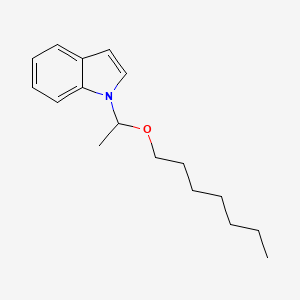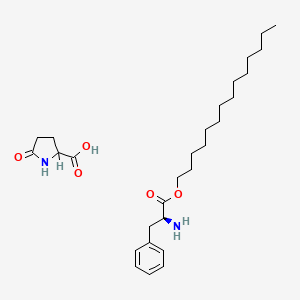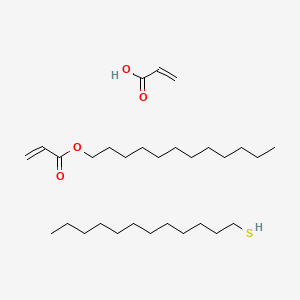
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine is a sterically hindered amine oxide known for its antioxidant properties. This compound is widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to the parent amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Biology: Investigated for its potential role in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in the development of therapeutic agents.
Industry: Utilized in the production of high-performance materials that require enhanced stability and longevity.
Mechanism of Action
The antioxidant effect of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine is primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable nitroxide radicals, which further react with other radicals to terminate the chain reaction of oxidation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridyl: Another sterically hindered compound with antioxidant properties.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its use in stabilizing polymers.
Uniqueness
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine is unique due to its dual functionality as both an amine and an oxide, providing enhanced stability and reactivity compared to other similar compounds. Its ability to form stable nitroxide radicals makes it particularly effective in preventing oxidative degradation in various applications.
Properties
CAS No. |
75279-29-7 |
|---|---|
Molecular Formula |
C17H35NO4 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4,4-bis(tert-butylperoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C17H35NO4/c1-13(2,3)19-21-17(22-20-14(4,5)6)11-15(7,8)18-16(9,10)12-17/h18H,11-12H2,1-10H3 |
InChI Key |
KXBDQTYXCJTIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


